2'-Trifluoromethyl-biphenyl-4-ylamine
Overview
Description
2’-Trifluoromethyl-biphenyl-4-ylamine is an organic compound with the molecular formula C13H10F3N and a molecular weight of 237.22 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a biphenyl structure, which includes an amine group at the 4-position. It is commonly used in various research fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2’-Trifluoromethyl-biphenyl-4-ylamine can be synthesized through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. This method typically uses a boronic acid derivative of biphenyl and a trifluoromethylated aryl halide as starting materials. The reaction is catalyzed by a palladium complex and requires a base such as potassium carbonate in an organic solvent like toluene or dimethylformamide .
Industrial Production Methods
In industrial settings, the production of 2’-Trifluoromethyl-biphenyl-4-ylamine often involves large-scale Suzuki-Miyaura coupling reactions. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reagent concentrations. The use of continuous flow reactors can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
2’-Trifluoromethyl-biphenyl-4-ylamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Substituted biphenyl derivatives.
Scientific Research Applications
2’-Trifluoromethyl-biphenyl-4-ylamine is utilized in various scientific research applications:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the design of pharmaceuticals with improved metabolic stability and bioavailability.
Industry: Applied in the production of advanced polymers and electronic materials due to its unique chemical properties
Mechanism of Action
The mechanism of action of 2’-Trifluoromethyl-biphenyl-4-ylamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bis(trifluoromethyl)biphenyl: Similar structure but lacks the amine group.
3’,5’-Bis(trifluoromethyl)biphenyl-4-ylamine: Contains two trifluoromethyl groups instead of one
Uniqueness
2’-Trifluoromethyl-biphenyl-4-ylamine is unique due to the presence of both the trifluoromethyl group and the amine group on the biphenyl structure. This combination imparts distinct chemical properties, such as increased lipophilicity and reactivity, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
4-[2-(trifluoromethyl)phenyl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N/c14-13(15,16)12-4-2-1-3-11(12)9-5-7-10(17)8-6-9/h1-8H,17H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEGMGXJJEHFDQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50375331 | |
Record name | 2'-Trifluoromethyl-biphenyl-4-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50375331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
209917-92-0 | |
Record name | 2'-Trifluoromethyl-biphenyl-4-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50375331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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